Product packaging for DL-AP4(Cat. No.:CAS No. 6323-99-5)

DL-AP4

カタログ番号: B1265369
CAS番号: 6323-99-5
分子量: 183.10 g/mol
InChIキー: DDOQBQRIEWHWBT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2-Amino-4-phosphonobutyric acid (APB) is a pivotal pharmacological tool in neuroscience research, functioning as a group-selective agonist for the group III metabotropic glutamate receptors (mGluR4/6/7/8) without significant selectivity between the different subtypes within this group . Its value in research was first highlighted in the retina, where it was found to block the light responses of the ON bipolar cell by mimicking the endogenous photoreceptor transmitter, effectively separating the ON and OFF visual channels . This foundational mechanism has made it instrumental for studying visual processing. Beyond the retina, 2-Amino-4-phosphonobutyric acid acts as a presynaptic modulator, where its activation of group III mGluRs provides a feedback mechanism that inhibits excitatory synaptic transmission, particularly during high-frequency synaptic activity . This suppressive action on synaptic transmission has been demonstrated in various brain regions, including the hippocampus, where it selectively blocks excitation in pathways such as the mossy fiber synapse in the CA3 region without affecting postsynaptic responses to glutamate or aspartate . Due to these properties, it is widely used to investigate the roles of group III mGluRs in regulating neurotransmitter release, synaptic plasticity, and neuronal circuit function across the central nervous system .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10NO5P B1265369 DL-AP4 CAS No. 6323-99-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-amino-4-phosphonobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOQBQRIEWHWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=O)(O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017567
Record name 2-Amino-4-phosphonobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6323-99-5, 20263-07-4
Record name 2-Amino-4-phosphonobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6323-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-phosphonobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2 APB
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354086
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC30079
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4-phosphonobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-2-Amino-4-phosphonobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-4-PHOSPHONOBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8B59H10OK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Receptor Pharmacology and Signaling Mechanisms

Selective Agonism at Group III Metabotropic Glutamate (B1630785) Receptors (mGluRs)

L-AP4 is a prototypical agonist for group III metabotropic glutamate receptors, demonstrating high selectivity for this group over other mGluRs and ionotropic glutamate receptors. nih.gov This selectivity allows for the specific modulation of cellular pathways regulated by group III mGluRs. These receptors are generally found presynaptically, where they act as autoreceptors to inhibit neurotransmitter release. mdpi.com

Subtype Selectivity: mGluR4, mGluR6, mGluR7, and mGluR8

Within group III, L-AP4 exhibits varying potencies across the different receptor subtypes. It displays submicromolar to low micromolar potencies at mGluR4, mGluR6, and mGluR8. nih.gov In contrast, its potency at mGluR7 is significantly lower, falling in the submillimolar to millimolar range. nih.gov This differential affinity highlights the subtle but important structural and functional differences among the group III mGluR subtypes. For instance, L-AP4 has an EC50 of 0.08 μM at the mGluR4 receptor. nih.govacs.org

Comparison with other mGluR Agonists and Antagonists

The pharmacological landscape of group III mGluRs includes a variety of other agonists and antagonists. L-2-amino-4-thiophosphonobutyric acid (L-thioAP4) has been shown to have a two-fold higher potency than L-AP4 at the mGluR4 receptor, with an EC50 of 0.039 μM. nih.govacs.org This enhanced potency is attributed to its stronger second acidity compared to L-AP4. nih.govacs.org Conversely, compounds like desmethylphosphinothricin (DMPT) and phosphinothricin (B1261767) (PT) show much lower potency at the mGluR4 receptor. nih.gov

In terms of antagonists, (RS)-alpha-cyclopropyl-4-phosphonophenylglycine (CPPG) and (S)-2-amino-2-methyl-4-phosphonobutanoic acid (MAP4) are selective for group III mGluRs, but they often exhibit low potency. nih.gov Interestingly, the group II-preferring antagonist LY341495 has been found to be a potent antagonist across all group III mGluRs. nih.gov The selective group III mGluR antagonist (RS)-alpha-methylserine-O-phosphate has been used to reverse the neuroprotective effects of L-AP4, confirming a receptor-mediated mechanism. nih.gov

Allosteric modulators have also emerged as important tools. AMN082 is a selective allosteric agonist of mGluR7, though its activity is complex and differs from that of L-AP4 in certain signaling pathways. nih.govnih.gov MMPIP is a selective negative allosteric modulator (NAM) for mGluR7, but its ability to block L-AP4-induced effects can be pathway-dependent. nih.gov

Impact on Adenylyl Cyclase Activity and Neurotransmitter Release

A primary signaling mechanism of group III mGluRs is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. mdpi.comnih.gov L-AP4, by activating these receptors, effectively inhibits forskolin-stimulated cAMP production in cells expressing mGluR4. nih.gov This action is a key component of the receptor's modulatory effects on neuronal excitability and function.

The activation of presynaptic group III mGluRs by L-AP4 leads to a reduction in the release of neurotransmitters. nih.govnih.gov This has been observed for both glutamate and GABA, the primary excitatory and inhibitory neurotransmitters in the central nervous system, respectively. nih.gov By acting as an agonist, L-AP4 can dose-dependently inhibit synaptic input to neurons, reducing the frequency of both spontaneous glutamate and GABA-mediated synaptic currents. nih.gov This presynaptic inhibition is a crucial mechanism for maintaining synaptic homeostasis and preventing excessive neuronal activity.

Interaction with Ionotropic Glutamate Receptors

While L-AP4 is highly selective for group III mGluRs, its interactions with ionotropic glutamate receptors, although less pronounced, are also of scientific interest.

NMDA Receptor Modulation

The racemic mixture, (±)-2-Amino-4-phosphonobutyric acid (DL-AP4), has been described as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. sigmaaldrich.com The NMDA receptor is a critical player in synaptic plasticity and excitotoxicity. bris.ac.uk The modulation of NMDA receptors is complex, involving various binding sites for agonists, co-agonists, and allosteric modulators that can either enhance or inhibit receptor function. bris.ac.uknih.govelifesciences.org

AMPA/Kainate Receptor Pathways

The primary role of AMPA and kainate receptors is to mediate fast excitatory synaptic transmission. nih.govnih.gov Research indicates that L-AP4 does not have a significant direct effect on AMPA-evoked currents. nih.gov In studies on retinal bipolar cells, L-AP4 is used to selectively block the ON pathway by acting on mGluR6, leaving the OFF pathway, which involves AMPA and kainate receptors, largely intact. nih.govresearchgate.net This suggests a lack of direct agonistic or antagonistic activity at these ionotropic receptors, further highlighting its selectivity for group III mGluRs.

Mechanisms of Action at the Synaptic Level

2-Amino-4-phosphonobutyric acid (AP4) is a structural analog of the excitatory neurotransmitter glutamate and functions primarily as a selective agonist for group III metabotropic glutamate receptors (mGluRs). sigmaaldrich.com Its actions at the synaptic level are complex, involving both presynaptic and postsynaptic mechanisms to modulate neuronal communication and plasticity.

Presynaptic Modulation of Neurotransmitter Release

The principal mechanism of action for 2-Amino-4-phosphonobutyric acid at the synapse is the activation of presynaptic group III metabotropic glutamate receptors. researchgate.net These receptors are autoreceptors located on the terminals of neurons, where they function as a negative feedback system to control neurotransmitter release.

Target ReceptorLocationEffect of AP4 BindingConsequence
Group III Metabotropic Glutamate Receptors (mGluRs)Presynaptic TerminalAgonist ActivityInhibition of glutamate release

Postsynaptic Effects of AP4

While its primary role is presynaptic, AP4 also exerts postsynaptic effects. In the vertebrate retina, information is processed through distinct ON and OFF channels. nih.gov AP4 has been instrumental in dissecting these pathways. When applied to the retina, AP4 blocks all light-evoked responses in the ON channel by acting on postsynaptic bipolar cells. nih.govnih.gov It achieves this by mimicking the endogenous photoreceptor neurotransmitter, effectively hyperpolarizing the ON bipolar cells. nih.gov This selective action leaves the OFF channel responses intact, demonstrating a specific postsynaptic effect. nih.gov

In addition to its activity at mGluRs, the racemic mixture (±)-2-Amino-4-phosphonobutyric acid is also known to function as an antagonist at N-methyl-D-aspartate (NMDA) receptors, which are critical postsynaptic ionotropic receptors for glutamate. sigmaaldrich.com This blockade of NMDA receptors represents another direct postsynaptic mechanism through which AP4 can influence neuronal excitability and synaptic signaling.

Location/SystemTargetEffect of AP4Reference
RetinaON Bipolar CellsBlocks light response by mimicking endogenous transmitter nih.govnih.gov
GeneralNMDA ReceptorsAntagonist Activity sigmaaldrich.com

Regulation of Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. wikipedia.org The two primary forms of this plasticity are long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a long-lasting decrease in synaptic strength. wikipedia.orgwikipedia.org AP4, by modulating glutamate release and receptor activity, plays a significant role in regulating these processes.

Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. wikipedia.orgyoutube.com In the hippocampus, a brain region vital for memory, the most studied form of LTP is dependent on the activation of postsynaptic NMDA receptors. wikipedia.orgyoutube.com This process requires a substantial release of presynaptic glutamate to cause sufficient depolarization of the postsynaptic membrane, which relieves a magnesium ion block from the NMDA receptor channel. youtube.com

Given that AP4's primary presynaptic action is to reduce the release of glutamate, it generally acts as an inhibitor of NMDA receptor-dependent LTP induction. researchgate.net By decreasing the amount of glutamate in the synaptic cleft, AP4 prevents the strong postsynaptic depolarization necessary to fully activate NMDA receptors, thereby blocking the downstream signaling cascades that lead to the strengthening of the synapse. youtube.comyoutube.com However, not all LTP is NMDA receptor-dependent. For instance, LTP in the mossy fiber pathway of the hippocampus is expressed presynaptically and does not require NMDA receptor activation. wikipedia.orgyoutube.com

Type of LTPMechanismEffect of AP4Reasoning
NMDA Receptor-Dependent LTP (e.g., Schaffer collateral pathway)Requires high glutamate release to activate postsynaptic NMDA receptors. youtube.comInhibitoryAP4 reduces presynaptic glutamate release, preventing sufficient postsynaptic depolarization. researchgate.net

Long-term depression (LTD) is an activity-dependent reduction in the efficacy of neuronal synapses that can last for hours or longer. wikipedia.org Unlike LTP, which often requires high-frequency stimulation, some forms of LTD are induced by prolonged low-frequency stimulation. wikipedia.org The role of AP4 in LTD is multifaceted because metabotropic glutamate receptors are themselves directly involved in inducing certain forms of LTD. nih.gov

In the CA1 region of the hippocampus, an associative form of LTD can be induced that is dependent on the activation of mGluRs and is independent of NMDA receptors. nih.gov This form of LTD requires the involvement of voltage-gated calcium channels. nih.gov The activation of mGluRs is a key step in the induction cascade for this type of synaptic weakening. Therefore, while AP4's reduction of glutamate release might inhibit some forms of plasticity, its agonist activity at group III mGluRs could potentially contribute to or modulate specific LTD pathways. This highlights a complex role for AP4, where it can either suppress or facilitate synaptic depression depending on the specific synapse and the induction protocol used.

Type of LTDMechanismPotential Role of AP4Reference
mGluR-Dependent LTD (Hippocampus)Requires activation of metabotropic glutamate receptors.As a group III mGluR agonist, AP4 could potentially modulate or contribute to the induction of this form of LTD. nih.gov

Neurobiological Research Applications of Ap4

Retinal Neurobiology and Visual Processing

The vertebrate retina segregates visual information into parallel ON and OFF pathways, which are responsible for detecting increments and decrements in light, respectively. nih.gov This fundamental division of labor begins at the synapse between photoreceptors and bipolar cells. 2-Amino-4-phosphonobutyric acid has been instrumental in understanding the distinct neurocircuitry and function of these pathways.

AP4 as a Tool for Delineating ON and OFF Visual Pathways

A key application of AP4 in retinal research is its ability to selectively block the ON visual pathway while leaving the OFF pathway largely intact. nih.govnih.gov This pharmacological separation allows researchers to isolate and study the specific contributions of each pathway to visual perception. Early studies demonstrated that perfusion of the retina with AP4 reversibly abolishes the b-wave of the electroretinogram (ERG), a component primarily generated by the activity of ON bipolar cells. nih.govnih.gov Concurrently, all ON responses from retinal ganglion cells are blocked, while OFF responses often remain and can even be enhanced. nih.gov

This selective action makes AP4 an invaluable tool for differentiating ON and OFF pathway-dependent responses in various visual tasks. For instance, research in monkeys has utilized AP4 to show that blocking the ON channel causes stimuli that are brighter than the background to appear less bright. pnas.org These findings confirm that the ON pathway is critical for signaling luminance increments. nih.gov The ability to pharmacologically silence one entire channel of visual information processing has been crucial in mapping the functional architecture of the visual system. nih.govnih.govnih.gov

Modulation of Bipolar Cell Activity

The selective effect of AP4 on the ON pathway is rooted in its specific action on a subtype of glutamate (B1630785) receptor expressed by ON bipolar cells. physio-pedia.com Glutamate, released by photoreceptors in the dark, acts as an inhibitory transmitter at the synapse with ON bipolar cells. physio-pedia.com AP4 mimics this action by binding to and activating the metabotropic glutamate receptor subtype 6 (mGluR6), which is uniquely expressed on the dendrites of these cells. physio-pedia.com

Activation of mGluR6 by AP4 triggers a G-protein-coupled signaling cascade that leads to the closing of a nonselective cation channel. physio-pedia.com This closure results in the hyperpolarization of the ON bipolar cell, effectively shutting down its response to light. nih.govphysio-pedia.com In dark-adapted retinas, intravitreal injection of AP4 suppresses the scotopic ERG b-wave, which reflects the activity of rod bipolar cells, in a dose-dependent manner. tmc.edu This specific modulation of bipolar cell activity has allowed researchers to confirm the sign-inverting nature of the photoreceptor-ON bipolar cell synapse and to study the downstream consequences of this inhibition on the retinal circuitry. physio-pedia.com

Effects on Retinal Ganglion Cells and Dendritic Stratification

The proper functioning of the ON and OFF pathways relies on the precise wiring of retinal ganglion cell (RGC) dendrites into distinct sublayers (sublaminae) of the inner plexiform layer (IPL). During development, the dendrites of many RGCs initially ramify throughout the IPL before refining their connections to either the ON or OFF sublamina. pnas.orgfrontiersin.org Research has shown that this process of dendritic stratification is not solely genetically programmed but is also dependent on neural activity.

The application of AP4 has been pivotal in demonstrating the role of glutamate-mediated synaptic activity in this developmental refinement. pnas.orgfrontiersin.org Studies in the developing feline retina have shown that intraocular injections of AP4 can halt the stratification of RGC dendrites. frontiersin.org By hyperpolarizing ON bipolar cells, AP4 prevents their release of glutamate, thus silencing a major source of activity in the developing inner retina. pnas.org This disruption of normal activity patterns leads to a delay in the segregation of RGC dendrites into the appropriate ON and OFF layers. frontiersin.org Importantly, when the AP4 treatment is discontinued, the process of dendritic stratification resumes, indicating that the effect is a delay rather than a permanent arrest. frontiersin.org These findings underscore the critical role of activity-dependent mechanisms, which can be selectively manipulated with AP4, in the proper wiring of the retinal circuitry.

Central Nervous System (CNS) Studies

Beyond the retina, AP4 has been employed to investigate the function of glutamatergic synapses in higher brain regions, including the hippocampus and the basal ganglia, providing insights into memory and motor control.

Hippocampal Function and Memory Formation

The hippocampus is a brain structure located in the temporal lobe that is essential for the formation of certain types of memories. Information from the cerebral cortex flows through the hippocampus via a well-defined circuit, a key component of which is the perforant path, originating in the entorhinal cortex.

Research using rat hippocampal slices has demonstrated that micromolar concentrations of the L-isomer of AP4 can selectively inhibit synaptic transmission at the perforant path synapses originating from the lateral entorhinal cortex. The perforant path is a major excitatory input to the hippocampus, and its plasticity is considered a cellular substrate for learning and memory. By selectively antagonizing a subset of glutamate receptors within this critical pathway, AP4 serves as a tool to explore the specific contributions of these synapses to the complex processes of memory encoding and retrieval. While direct behavioral studies linking AP4 administration to specific memory deficits are complex, its ability to modulate key hippocampal synapses provides a mechanism for investigating the molecular and cellular underpinnings of memory formation.

Basal Ganglia Circuitry and Motor Control

The basal ganglia are a group of subcortical nuclei crucial for motor control, action selection, and procedural learning. frontiersin.org The circuitry of the basal ganglia involves a complex interplay of excitatory (glutamatergic) and inhibitory (GABAergic) pathways. Group III metabotropic glutamate receptors, for which L-AP4 is a selective agonist, are strategically located at presynaptic terminals of both glutamatergic and GABAergic synapses within key basal ganglia nuclei, including the globus pallidus and the substantia nigra pars reticulata (SNr). nih.govnih.gov

Interactive Data Table: Effects of L-AP4 on Basal Ganglia Nuclei in a Rat Model of Parkinson's Disease

Nucleus of InfusionAgonistObserved Effect on AkinesiaPresumed Mechanism
Globus Pallidus (GP)L-AP4Reversal of akinetic deficitsModulation of GABAergic neurotransmission
Substantia Nigra pars reticulata (SNr)L-AP4Enhancement of akinetic deficitsModulation of GABAergic neurotransmission
Modulation of Striatopallidal Synapse through mGluR4

The striatopallidal synapse, a critical component of the basal ganglia's "indirect pathway," plays a crucial role in motor control. Research utilizing AP4 has provided significant insights into the modulation of this synapse, primarily through the activation of the metabotropic glutamate receptor 4 (mGluR4).

Studies in rat brain slices have demonstrated that the application of L-2-amino-4-phosphonobutyric acid (L-AP4), the active enantiomer of AP4, inhibits GABAergic inhibitory postsynaptic currents (IPSCs) at the striatopallidal synapse. This inhibition occurs through a presynaptic mechanism, reducing the release of GABA from striatal projection neurons onto neurons in the globus pallidus. The high potency of L-AP4 in this context points towards the involvement of group III mGluRs.

To pinpoint the specific receptor subtype responsible, experiments were conducted on mice lacking the mGluR4 gene (mGluR4 knock-out mice). In these animals, the inhibitory effect of L-AP4 on striatopallidal transmission was absent, providing strong evidence that mGluR4 is the primary mediator of this presynaptic inhibition. This finding highlights the selective role of mGluR4 in modulating the strength of the striatopallidal connection. Given that excessive inhibition of the globus pallidus is a key feature in the pathophysiology of Parkinson's disease, the activation of mGluR4 by agonists like AP4 has been suggested as a potential therapeutic strategy to restore normal motor function.

Table 1: Modulation of Striatopallidal Synapse by L-AP4

Experimental ModelAgonistObserved EffectImplied MechanismKey Finding
Rat midbrain slicesL-AP4Inhibition of GABA-mediated IPSCsPresynapticL-AP4 potently inhibits transmission at the striatopallidal synapse.
mGluR4 knock-out miceL-AP4No inhibition of striatopallidal transmissionPresynaptic, mGluR4-dependentThe inhibitory effect of L-AP4 is mediated specifically by the mGluR4 receptor subtype.

Role in Nucleus Accumbens and Reward Circuitry

The nucleus accumbens (NAc) is a central hub in the brain's reward and motivation circuitry. Glutamatergic inputs to the NAc are critical for processing reward-related stimuli and driving goal-directed behaviors. Research indicates that group III mGluRs, which are activated by AP4, play a significant modulatory role within this system.

Studies have shown that activation of group III mGluRs in the NAc can influence behavioral responses to drugs of abuse. For instance, the administration of the group III mGluR agonist L-AP4 into the rat NAc has been found to reduce the locomotor stimulating effects of amphetamine. nih.gov This suggests that by inhibiting glutamate release, L-AP4 can temper the behavioral activation produced by psychostimulants.

Further research focusing on the specific mGluR4 subtype has reinforced this modulatory role. In studies using a selective mGluR4 agonist, it was demonstrated that activation of these receptors within the NAc can interfere with the acquisition and expression of morphine-induced conditioned place preference (CPP), a common behavioral paradigm to study the rewarding effects of drugs. nih.gov This indicates that mGluR4 activation can attenuate the rewarding properties of opioids. These findings collectively suggest that group III mGluRs in the NAc act as a brake on excessive glutamatergic activity, thereby modulating reward-related learning and behavior.

Table 2: Effects of Group III mGluR Activation in the Nucleus Accumbens

AgonistBrain RegionBehavioral ParadigmObserved EffectImplication
L-AP4Nucleus Accumbens (rat)Amphetamine-induced locomotionAttenuated locomotor responseGroup III mGluR activation can reduce behavioral sensitivity to psychostimulants. nih.gov
VU0155041 (mGluR4 agonist)Nucleus Accumbens (rat)Morphine-induced Conditioned Place Preference (CPP)Impaired acquisition and expression of CPPmGluR4 in the NAc is involved in modulating the rewarding effects of opioids. nih.gov

Spinal Cord Synaptic Transmission

The spinal cord is the primary site for the initial processing of sensory information, including pain signals (nociception). Synaptic transmission in the dorsal horn of the spinal cord is subject to complex modulation, and group III metabotropic glutamate receptors have emerged as key players in this process.

Research using the group III mGluR agonist L-AP4 has revealed its ability to inhibit synaptic transmission in the spinal cord. In spinal cord slices from rats, L-AP4 has been shown to depress both excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs) in lamina II neurons of the dorsal horn. This suggests that AP4 can modulate both excitatory and inhibitory circuits within the spinal cord. The mechanism is believed to be presynaptic, involving the inhibition of neurotransmitter release from the terminals of both primary afferent fibers and spinal interneurons.

The modulatory effect of L-AP4 on excitatory transmission is particularly relevant in the context of pathological pain. In animal models of neuropathic pain, where there is an enhancement of glutamatergic input from primary afferents, the inhibitory effect of L-AP4 on evoked EPSCs is significantly greater than in control animals. This enhanced sensitivity to L-AP4 in a neuropathic state suggests that group III mGluRs could be a valuable target for the development of novel analgesics. By attenuating the heightened glutamatergic transmission that contributes to chronic pain, agonists like AP4 may offer a therapeutic benefit.

Table 3: Effects of L-AP4 on Spinal Cord Synaptic Transmission

Experimental PreparationAgonistEffect on Synaptic CurrentsSignificance
Rat spinal cord slices (control)L-AP4Inhibition of evoked EPSCs and frequency of mEPSCsDemonstrates presynaptic inhibitory role of group III mGluRs on excitatory transmission.
Rat spinal cord slices (neuropathic pain model)L-AP4Greater inhibition of evoked EPSCs compared to controlSuggests upregulation or enhanced function of group III mGluRs in pathological pain states.
Rat spinal cord slices (control and neuropathic)L-AP4Inhibition of the frequency of GABAergic and glycinergic IPSCsIndicates modulation of inhibitory interneuron activity.

Therapeutic and Preclinical Research

Investigational Applications in Neurological Disorders

Preclinical studies have highlighted the promise of AP4 and other group III mGluR agonists in treating several neurological disorders. The ability of these compounds to dampen excessive glutamate (B1630785) signaling provides a therapeutic rationale for conditions ranging from epilepsy to neuropathic pain and acute brain injury.

Epilepsy and Anticonvulsant Activity

Research has demonstrated that L-AP4 possesses both anticonvulsant and anti-epileptogenic properties. In studies using electrical kindling in animals, a widely used model for temporal lobe epilepsy, focally administered L-AP4 was shown to inhibit the development of seizures (epileptogenesis). It prevented the increase in both seizure severity and the duration of electrical afterdischarges in the brain. This effect was reversible, with animals proceeding to a fully kindled state at a normal rate after the drug was withdrawn.

In fully kindled animals, L-AP4 demonstrated significant anticonvulsant effects. A 10 nmol dose of L-AP4 markedly decreased the mean seizure score by 88% and increased the generalized seizure threshold by 85%. The mechanism behind this activity is believed to be the inhibition of presynaptic glutamate and/or aspartate release, which is achieved by blocking presynaptic calcium entry. rndsystems.com In vitro studies support this, showing that L-AP4 inhibits the release of [3H]D-aspartate from cortical synaptosomes. rndsystems.com The effects of L-AP4 were counteracted by the selective group III mGluR antagonist, (RS)-alpha-methyl-4-phosphonophenyl glycine (B1666218) (MPPG), confirming the receptor target. rndsystems.com Further studies on surgically removed hippocampi from patients with temporal lobe epilepsy have shown a reduced function of L-AP4-sensitive metabotropic glutamate receptors, suggesting that a loss of this inhibitory feedback mechanism could contribute to the pathophysiology of epilepsy. nih.gov

Neuropathic Pain Modulation

The role of group III mGluRs in pain modulation has been a subject of significant research. Activation of these receptors, particularly mGluR4, at the spinal level is thought to inhibit pain, especially in chronic pain states where glutamatergic transmission is overactive. nih.gov Preclinical studies have shown that intrathecal administration of the group III mGluR agonist L-AP4 can alleviate symptoms of neuropathic pain. In rat models of nerve injury, intrathecal L-AP4 dose-dependently increased the paw withdrawal threshold, indicating a reduction in mechanical allodynia (pain from a non-painful stimulus). medchemexpress.com This analgesic effect was observed without causing evident motor dysfunction. medchemexpress.com The mechanism is believed to involve the depletion of glutamate release from the primary afferent nerve fibers. nih.gov

Anxiety Disorders

The investigation of 2-Amino-4-phosphonobutyric acid in preclinical models of anxiety is less extensive. Some studies have explored its effects on behaviors that can be related to anxiety and memory. For instance, in one study, L-AP4 administered alone did not affect the acquisition, consolidation, or recall of passive avoidance responses in rats. nih.gov However, it did decrease the acquisition of conditioned avoidance responses (CARs), a behavior that involves learning and memory under aversive conditions. nih.gov While these findings suggest an influence on affective learning, there is limited direct evidence from standard anxiety models, such as the elevated plus maze or novelty-suppressed feeding tests, to conclusively characterize L-AP4 as an anxiolytic agent. psychogenics.com

Neuroprotection in Hypoxic-Ischemic Brain Injury

Excitotoxicity, the neuronal damage caused by excessive glutamate release, is a key mechanism in the pathophysiology of hypoxic-ischemic brain injury. nih.govnih.gov Therefore, agents that can temper this glutamate surge are of significant interest as neuroprotective therapies. Activation of group-III mGluRs is considered a major neuroprotective principle. nih.gov In vivo studies have shown that the specific mGluR4 agonist L-AP4 can provide significant neuroprotection in a rodent model of diffuse brain injury. nih.gov Rats treated with L-AP4 showed a decreased number of damaged neurons and demonstrated better motor and cognitive performance compared to untreated animals. nih.gov The neuroprotective mechanism is attributed to the inhibition of glutamate release by presynaptic mGluR4 and mGluR7. nih.gov While these findings in a related injury model are promising, direct preclinical evidence of L-AP4's efficacy specifically in models of neonatal hypoxic-ischemic encephalopathy (HIE) is still emerging. embopress.orgmdpi.com

Challenges and Considerations in Therapeutic Development

Despite the promising preclinical findings, several challenges exist in the therapeutic development of 2-Amino-4-phosphonobutyric acid. One of the primary hurdles is its pharmacokinetic profile. As a polar amino acid derivative, AP4 is expected to have difficulty crossing the blood-brain barrier (BBB), which is essential for treating central nervous system disorders. nih.govnih.gov This limitation may necessitate invasive administration routes or the development of more lipophilic prodrugs or analogues.

Another significant challenge is the compound's selectivity. L-AP4 is a group-selective agonist, meaning it activates multiple subtypes within the group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8). rndsystems.comtocris.com These subtypes can have different distributions and functions in the brain, and non-selective activation could lead to a complex pharmacological profile and potential side effects. For instance, L-AP4 shows much higher potency at mGluR4 and mGluR8 compared to mGluR7. medchemexpress.com Developing subtype-selective agonists is a key goal to refine the therapeutic targeting and minimize off-target effects. nih.gov The complexity of emerging therapies often requires innovative strategies to overcome issues like stability, solubility, and optimizing pharmacokinetic properties for successful clinical translation. biopharminternational.com

Structure Activity Relationships Sar and Analog Design

Identification of Key Structural Features for Receptor Affinity and Selectivity

The affinity and selectivity of 2-Amino-4-phosphonobutyric acid for group III mGluRs are dictated by several key structural features. The prototypical orthosteric agonist, L-AP4, is highly selective for group III mGluRs over other mGluRs and ionotropic glutamate (B1630785) receptors. nih.gov The fundamental components of the AP4 pharmacophore include the α-amino acid moiety and the terminal phosphonate (B1237965) group, connected by a flexible ethyl chain.

The phosphonate group is a crucial element for activity. nih.gov Its acidic nature allows for critical interactions within the receptor binding pocket. The stereochemistry at the α-carbon is also paramount; the L-enantiomer (L-AP4) is significantly more active at group III mGluRs than the D-enantiomer. Furthermore, the length of the carbon chain between the amino acid and the phosphonate group is a key determinant of selectivity.

Research has shown that modifications to these key areas can significantly impact the compound's pharmacological profile. For instance, alpha-methylation of L-AP4 results in the retention of agonist activity at mGluR6, indicating that small modifications at this position are tolerated and can influence subtype selectivity. nih.gov The presence of a very polar acidic moiety, such as the phosphonate group, is a key element for the molecule's interaction with the receptor. nih.gov Studies using [3H]-L-AP4 as a radioligand have helped to characterize the binding site on mGluR4a, revealing a specific rank order of affinity for various analogs and confirming the functional relevance of this binding site. nih.govnih.govcapes.gov.br

Design and Synthesis of AP4 Analogues

The insights gained from SAR studies have guided the rational design and synthesis of numerous AP4 analogs. The primary goals of these synthetic efforts have been to enhance potency, improve selectivity for individual mGluR subtypes within group III, and to probe the conformational requirements of the receptor binding site. General strategies have involved constraining the conformation of the flexible backbone, modifying the phosphonate group, and altering the length of the carbon chain.

Conformationally Constrained Analogues (e.g., Cyclopentyl AP4, Cyclohexyl AP4, Cyclopropyl (B3062369) AP4)

To investigate the bioactive conformation of AP4, researchers have designed and synthesized analogs where the flexible ethyl chain is incorporated into a cyclic structure. This conformational constraint can lead to increased receptor affinity and selectivity by reducing the entropic penalty upon binding and by presenting the key pharmacophoric elements in an optimal orientation.

Cyclopentyl AP4: Z-Cyclopentyl-AP4 is a conformationally restrained analog of L-AP4 that has shown selectivity for mGluR4 over other group III mGluRs. nih.govbio-techne.com It acts as a kainate-type glutamate receptor agonist and is more selective for mGlu4 than mGlu8. medchemexpress.com This analog selectively inhibits synaptic activity in the lateral perforant pathway. bio-techne.com

Cyclobutyl AP4: The conformationally rigid analog (RS)-1-amino-3-(phosphonomethylene)cyclobutane-1-carboxylic acid (cyclobutylene AP5) was found to inhibit evoked responses in the rat lateral perforant path. umn.edu

Cyclopropyl AP4: The introduction of a cyclopropane (B1198618) ring offers a rigid scaffold to orient the pharmacophoric groups. The synthesis of cyclopropane-containing analogs often involves specialized chemical strategies to construct the strained ring system. researchgate.netnih.gov While specific data for a direct cyclopropyl AP4 analog is limited in the provided results, the general principle of using cyclopropane rings to create conformationally restricted analogs is a well-established strategy in medicinal chemistry. researchgate.net

Conformationally Constrained AP4 Analogues
Z-Cyclopentyl-AP4
(RS)-1-amino-3-(phosphonomethylene)cyclobutane-1-carboxylic acid

Phosphinic and Thiophosphinic Acid Analogues (e.g., L-thioAP4)

Modification of the terminal phosphonate group has been another fruitful avenue for analog design. Replacing one of the hydroxyl groups or the phosphonyl oxygen can alter the acidity (pKa) and steric properties of this critical binding element, leading to changes in potency and selectivity.

Phosphinic Acid Analogues: These compounds, where a P-C bond replaces a P-O bond, have been explored as potential regulators of melanization by influencing tyrosinase activity. nih.gov The H-phosphinic group, a bioisostere of the carboxylic group, can lead to amino acid analogs that undergo substrate-like enzymatic transformations. nih.gov

Thiophosphinic Acid Analogues: A notable example is L-2-amino-4-thiophosphonobutyric acid (L-thioAP4). This analog exhibits increased potency at group III mGluRs compared to L-AP4. This enhanced activity is attributed to the lower pKa of the thiophosphonate group, which leads to a stronger interaction with the receptor.

Detailed research findings have shown that modification of the phosphonate moiety can significantly impact biological activity. The synthesis of these analogs often requires specialized organophosphorus chemistry techniques.

Phosphinic and Thiophosphinic Acid Analogues of AP4 Receptor Activity
L-2-amino-4-thiophosphonobutyric acid (L-thioAP4) Increased potency at group III mGluRs compared to L-AP4.
Phosphinic acid analogues Influence tyrosinase activity.

Higher Homologues (e.g., 2-Amino-5-phosphonopentanoic Acid)

Extending the carbon chain between the α-amino acid and the phosphonate group has a profound effect on receptor selectivity. These "higher homologues" of AP4 often exhibit a shift in their pharmacological profile away from group III mGluRs.

2-Amino-5-phosphonopentanoic Acid (AP5): This compound, with one additional methylene (B1212753) group compared to AP4, is a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist. sigmaaldrich.comsigmaaldrich.comwikipedia.org The D-isomer, D-AP5, is the active enantiomer. sigmaaldrich.com This dramatic shift in selectivity underscores the critical importance of the chain length for targeting group III mGluRs. AP5 is widely used as a research tool to block NMDA receptor-mediated synaptic transmission. sigmaaldrich.comwikipedia.org

Higher Homologues of AP4 Primary Receptor Target Primary Activity
2-Amino-5-phosphonopentanoic Acid (AP5) NMDA ReceptorAntagonist

Impact of Isomerism on SAR and Biological Activity

Isomerism plays a crucial role in the biological activity of 2-Amino-4-phosphonobutyric acid and its analogs. The specific three-dimensional arrangement of atoms can dramatically influence how a molecule interacts with its biological target.

Stereoisomerism is particularly important. As mentioned earlier, the L-enantiomer of AP4 is the active form at group III mGluRs. This stereoselectivity is a common feature in pharmacology, as biological macromolecules like receptors are chiral and will interact differently with the enantiomers of a chiral drug. solubilityofthings.comresearchgate.netmdpi.com The development of methods for synthesizing molecules with high stereochemical purity is therefore highly valuable.

The stereochemical configuration of a molecule is crucial in determining its biological activity, as biomolecules such as DNA, carbohydrates, and amino acids exhibit homochirality in all living organisms. researchgate.net For many compounds, different stereoisomers can exhibit vastly different or even opposite pharmacological profiles. solubilityofthings.comnih.gov In the context of AP4 analogs, maintaining the correct stereochemistry at the α-carbon is generally essential for retaining activity at group III mGluRs. The synthesis of specific stereoisomers is a key consideration in the development of potent and selective ligands.

Synthetic Methodologies for 2 Amino 4 Phosphonobutyric Acid and Its Derivatives

Asymmetric Synthesis Approaches

The biological activity of AP4 is highly dependent on its stereochemistry, with the L-enantiomer being the active form. Consequently, asymmetric synthesis, which selectively produces a single enantiomer, is of paramount importance. These methods often employ chiral auxiliaries, asymmetric catalysis, or stereoselective bond-forming reactions to control the configuration of the newly formed stereocenter.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. This strategy has been effectively applied to the synthesis of AP4 derivatives.

One prominent example involves the use of Schöllkopf's bislactim ethers. The conjugate addition of lithiated bislactim ethers, derived from cyclic dipeptides like cyclo-[Gly-Val] or cyclo-[Ala-Val], to various vinylphosphonates provides a direct and highly stereoselective route to AP4 derivatives. nih.gov This method allows for the synthesis of optically pure 2-amino-4-phosphonobutanoic acids. The high degree of π-facial selectivity in these reactions has been explored for synthesizing α-methylated derivatives of AP4 (MAP4) by reacting the lithium salt of a bislactim ether with prochiral alkenylphosphonates. sciforum.net

Another class of widely used chiral auxiliaries is the Evans oxazolidinones. These auxiliaries are effective in controlling the stereochemistry of various transformations, including alkylation and aldol reactions, which can be adapted for the synthesis of chiral amino acids. wikipedia.org For instance, an N-acyloxazolidinone can be used to direct the asymmetric alkylation of a glycine (B1666218) enolate equivalent with a phosphonate-containing electrophile.

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. nih.gov Chiral phosphoric acids have emerged as powerful organocatalysts for a variety of enantioselective transformations. nih.gov These catalysts can be employed in reactions such as asymmetric aminations to establish the chiral amine center. Similarly, transition metal catalysis, often involving palladium or copper complexes with chiral ligands, is a versatile tool for asymmetric synthesis. nih.govchemrxiv.orgchinesechemsoc.org For example, palladium-catalyzed asymmetric C-H arylation has been used to create inherent chirality in complex molecular scaffolds. nih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Type of Reaction Application Reference
Schöllkopf's Bislactim Ether Conjugate Addition Synthesis of AP4 derivatives nih.govsciforum.net
Evans Oxazolidinones Alkylation, Aldol Reactions General synthesis of chiral amino acids wikipedia.org
Camphorsultam Various Asymmetric Reactions General synthesis of chiral compounds wikipedia.org
Pseudoephedrine Alkylation Asymmetric synthesis of α-amino acids wikipedia.org

Stereoselective alkylation of chiral glycine enolate equivalents is a cornerstone of asymmetric amino acid synthesis. doi.org In this approach, a chiral auxiliary attached to a glycine moiety directs the approach of an electrophile, such as a phosphonoalkyl halide, to one face of the enolate, resulting in a diastereomerically enriched product. Subsequent removal of the chiral auxiliary yields the enantiomerically pure α-amino phosphonic acid. The efficiency and diastereoselectivity of these alkylations can often be enhanced by the use of additives like lithium chloride (LiCl). doi.org

Phase-transfer catalysis has also proven effective for the stereoselective synthesis of β-branched α-amino acids through the alkylation of glycinate Schiff bases with racemic secondary alkyl halides, demonstrating excellent levels of syn- and enantioselectivity. organic-chemistry.org This methodology offers a practical route to complex amino acid structures.

Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon double bond, represents another powerful strategy. Copper-catalyzed asymmetric hydroamination of substrates like cinnamyl phosphonates provides a highly efficient and regioselective route to γ-amino phosphonic acid derivatives. chinesechemsoc.orgchinesechemsoc.org This method allows for the direct installation of the amine group at the chiral center with high levels of enantiocontrol under mild conditions. chinesechemsoc.org

Table 2: Diastereoselectivity in the Alkylation of Chiral Glycinamide (S,S)-4-Li

Alkylating Agent Base Additive/Cosolvent Yield (%) Diastereoselectivity (%)
Methyl Iodide LDA --- 52.8 65
Methyl Iodide LDA LiCl 55.4 85
Benzyl Bromide LDA --- 64.1 83
Benzyl Bromide LDA LiCl 73.2 95

Data adapted from a study on stereoselective alkylation of C2-symmetric chiral N-phthaloylglycinamides. doi.org

Established Chemical Routes for AP4 Synthesis

Beyond asymmetric methods, several established chemical routes are utilized for the synthesis of AP4, often proceeding through racemic intermediates that may be resolved in a later step. A common strategy involves the Michael addition of a nucleophile to a dehydroalanine derivative or a vinylphosphonate.

One well-documented route begins with protected vinylglycine. nih.gov The double bond of the vinylglycine derivative serves as a handle for the introduction of the phosphonate (B1237965) group via a hydrophosphonylation reaction, often catalyzed by a radical initiator or a transition metal complex.

Another classical approach is the Strecker synthesis, which involves the reaction of an aldehyde, ammonia, and cyanide, followed by hydrolysis. To synthesize AP4 via this route, 3-phosphonopropionaldehyde would be the required starting aldehyde.

The Kabachnik-Fields reaction provides a direct method for synthesizing α-aminophosphonates. This one-pot reaction involves the condensation of an aldehyde, an amine, and a dialkyl phosphite. For AP4 synthesis, this would typically involve 3-formylpropylphosphonate as the aldehyde component.

A versatile and widely used method is the Arbusov reaction. This reaction is used to form a carbon-phosphorus bond. For instance, the reaction of a trialkyl phosphite with a γ-halo-α-amino acid derivative can be used to install the phosphonate moiety, leading to the AP4 backbone.

Many of these established routes are robust and amenable to scale-up, making them valuable for producing larger quantities of AP4, which can then be subjected to chiral resolution if a single enantiomer is required.

Synthesis of Phosphono Dipeptides based on 4-Amino-4-phosphonobutyric Acid

Phosphono dipeptides, where a phosphonic acid group replaces a carboxylic acid group, are of interest as potential enzyme inhibitors and antibacterial agents. nih.govoup.com The synthesis of dipeptides based on 4-amino-4-phosphonobutyric acid (a structural isomer of AP4) involves the formation of a peptide bond between the amino group of the phosphonic amino acid and the carboxyl group of another amino acid. nih.gov

The key challenge in synthesizing these dipeptides is the selective formation of the amide bond without interference from the phosphonic acid group. This typically requires careful protection of the functional groups. The amino group of the phosphonic acid is usually protected with standard N-protecting groups like carbobenzyloxy (Cbz) or tert-butyloxycarbonyl (Boc). The phosphonic acid itself is often protected as a dialkyl ester (e.g., diethyl or dibenzyl ester).

Standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are used to facilitate the amide bond formation between the N-protected phosphonic amino acid and the C-terminally protected natural amino acid. beilstein-journals.org

An alternative strategy for forming the phosphonamidate bond in phosphonopeptides involves the phosphonylation of amino acid esters with N-protected aminoalkylphosphonochloridates. nih.gov This method is general and widely applied. The phosphonochloridates are typically prepared by chlorinating the corresponding dialkyl phosphonates. nih.gov After the coupling reaction, the protecting groups are removed under appropriate conditions (e.g., acidolysis for Boc groups, hydrogenolysis for Cbz and benzyl esters) to yield the final phosphono dipeptide. nih.govbeilstein-journals.org

Analytical Techniques in Ap4 Research

Radioligand Binding Assays (e.g., [3H]AP4 Binding)

Radioligand binding assays are fundamental in pharmacology for characterizing receptor-ligand interactions. nih.gov In AP4 research, these assays, often utilizing tritiated AP4 ([3H]AP4), are instrumental in determining the affinity and density of AP4 binding sites on cell membranes or in tissue homogenates.

In saturation binding experiments, increasing concentrations of [3H]AP4 are incubated with the sample to determine the equilibrium dissociation constant (Kd), a measure of binding affinity, and the maximum number of binding sites (Bmax). nih.gov Competition binding assays, where a fixed concentration of [3H]AP4 competes with unlabeled compounds, are used to determine the binding affinities of other ligands for the same receptor. nih.gov This technique has been crucial in identifying and characterizing novel ligands for group III mGluRs. For instance, the development of new antagonist radioligands allows for the quantification of receptor protein expression and the study of selective interactions. nih.gov

ParameterDescriptionTypical Application in AP4 Research
Kd (Equilibrium Dissociation Constant) The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity.Determining the affinity of AP4 and its analogs for group III mGluRs.
Bmax (Maximum Binding Capacity) The total concentration of receptors in the sample.Quantifying the density of AP4-sensitive receptors in different brain regions or in response to various conditions.
Ki (Inhibition Constant) The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the presence of a radioligand.Screening and characterizing the potency of new compounds that target group III mGluRs.

Electrophysiological Recording Techniques (e.g., Patch-Clamp, Extracellular Recordings)

Electrophysiological techniques are vital for understanding the functional consequences of AP4 receptor activation on neuronal activity. These methods directly measure the electrical properties of neurons.

Patch-clamp recording allows for the detailed study of ion channels in a small patch of membrane or the whole cell. mdpi.com This technique can be used to measure changes in membrane potential, input resistance, and synaptic currents in response to AP4 application. It has been instrumental in demonstrating how AP4 can modulate synaptic transmission and neuronal excitability. For example, patch-clamp recordings have shown that AP4 can suppress excitatory postsynaptic potentials (EPSPs) in various brain regions.

Extracellular recordings monitor the activity of one or more neurons by placing an electrode in the extracellular space. researchgate.net This method is used to study changes in neuronal firing rates and patterns. In the context of AP4 research, extracellular recordings have been used to show that AP4 can inhibit the spontaneous and evoked firing of neurons in areas such as the hippocampus and retina. researchgate.net These techniques are crucial for understanding the in-situ effects of AP4 on neural circuits. mdpi.com

Neurotransmitter Release Measurements (e.g., [3H]D-aspartate release)

To investigate the presynaptic effects of AP4 on neurotransmitter release, researchers often employ assays that measure the efflux of radiolabeled neurotransmitters or their analogs from brain slices or synaptosomes. A common method involves pre-loading nerve terminals with tritiated D-aspartate ([3H]D-aspartate), a non-metabolizable analog of glutamate (B1630785) that is taken up and released by the same mechanisms. nih.gov

By stimulating the tissue and measuring the amount of [3H]D-aspartate released into the surrounding medium, scientists can assess the modulatory effects of compounds like AP4. Studies have shown that activation of group III mGluRs by AP4 leads to a reduction in the evoked release of [3H]D-aspartate, providing direct evidence for its role as a presynaptic inhibitor of excitatory neurotransmission. nih.govresearchgate.net These experiments are often conducted under conditions that ensure the measured release is calcium-dependent and originates from synaptic vesicles, confirming a physiological mechanism. nih.gov

Experimental ConditionObservation with AP4 ApplicationImplication
KCl-stimulated release of [3H]D-aspartate Inhibition of releaseAP4 acts on presynaptic receptors to reduce glutamate release.
Calcium-dependent release AP4-mediated inhibition is dependent on the presence of extracellular calcium.The effect is mediated through a typical presynaptic inhibition mechanism involving voltage-gated calcium channels.

Calcium Flux Assays (e.g., 45Ca2+ uptake)

Calcium ions (Ca2+) are critical second messengers in neurons, and their influx is tightly linked to neurotransmitter release. Calcium flux assays are used to measure changes in intracellular calcium concentrations. One established method involves the use of the radioactive isotope calcium-45 (45Ca2+). nih.gov By measuring the uptake of 45Ca2+ into synaptosomes or cultured cells, researchers can investigate how AP4 affects voltage-gated calcium channels.

Activation of presynaptic group III mGluRs by AP4 typically leads to an inhibition of Ca2+ influx through these channels, which is consistent with its inhibitory effect on neurotransmitter release. nih.gov More modern techniques often employ fluorescent calcium indicators, which allow for real-time monitoring of calcium dynamics in living cells with high sensitivity and specificity. moleculardevices.comresearchgate.netyoutube.com These assays are crucial for elucidating the intracellular signaling pathways that are modulated by AP4.

Spectroscopic Methods in Structural Analysis (e.g., 13C NMR, 31P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformation of molecules. In AP4 research, both Carbon-13 (13C) and Phosphorus-31 (31P) NMR are particularly valuable.

13C NMR spectroscopy provides information about the carbon backbone of the AP4 molecule. ipb.pt The chemical shift of each carbon atom is sensitive to its local electronic environment, allowing for detailed structural characterization. rsc.org

31P NMR spectroscopy is uniquely suited for studying phosphorus-containing compounds like AP4. huji.ac.ilslideshare.net The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state, bonding, and the pH of the solution. This has been used to determine the pKa values of AP4 and its analogs, which is crucial for understanding their ionization state and interaction with the receptor binding pocket at physiological pH. nih.gov For instance, 31P NMR has been used to demonstrate that the higher potency of L-thioAP4 compared to L-AP4 is due to its stronger second acidity. nih.gov This technique can also be used to determine the enantiomeric excess of amino acid mixtures. nih.gov

NucleusInformation GainedRelevance to AP4 Research
13C Detailed structure of the carbon skeleton.Confirms the molecular structure and can be used to study conformational changes.
31P Information about the phosphonate (B1237965) group, including ionization state (pKa).Crucial for understanding the charge state of the ligand, which influences its binding to the receptor.

Advanced Research Directions and Future Perspectives

Elucidation of Specific mGluR Subtype Roles in Defined Neural Circuits

A primary goal of ongoing research is to move beyond the general effects of L-AP4 and understand the distinct contributions of each group III mGluR subtype in specific brain circuits. These receptors are primarily located presynaptically, where they modulate the release of neurotransmitters like glutamate (B1630785) and GABA. nih.govhellobio.com Their differential distribution throughout the central nervous system suggests they have unique functions in various neural pathways. jneurosci.org

Hippocampus: In the hippocampus, a brain region critical for learning and memory, group III mGluRs are key modulators of synaptic plasticity. jneurosci.org Studies show that L-AP4 can suppress excitatory postsynaptic potentials and inhibit long-term potentiation (LTP). hellobio.comnih.gov Research using subtype-specific antibodies and genetic models is beginning to untangle the roles of individual receptors. For instance, mGluR4 is found in the dentate gyrus, while mGluR7 is prominent in the CA1 area, and mGluR8 is expressed in terminals synapsing onto specific GABAergic interneurons. nih.govjneurosci.orgnih.gov This distinct localization implies that each subtype fine-tunes different aspects of hippocampal information processing. For example, the presence of mGluR4 in the CA2 region, an area resistant to typical LTP, suggests its involvement in gating synaptic plasticity. elifesciences.org

Basal Ganglia: The basal ganglia, which are crucial for motor control, express high levels of mGluR4, particularly at the synapse between the striatum and the globus pallidus externa (GPe). nih.govnih.gov Activation of mGluR4 at this synapse reduces the release of the inhibitory neurotransmitter GABA. nih.govnih.gov In conditions like Parkinson's disease, where this pathway is overactive, activating mGluR4 could help normalize basal ganglia circuit activity. nih.govnih.gov Ultrastructural studies in primates have confirmed that mGluR4 is located in both presynaptic and postsynaptic elements within the striatum, further supporting its role in modulating the striatopallidal pathway. nih.gov

Receptor SubtypeKey Location in CNSPrimary Function in Defined Circuits
mGluR4 Basal Ganglia (Striatopallidal synapse), Hippocampus (Dentate Gyrus, CA2), Cerebellum. jneurosci.orgnih.govjneurosci.orgModulates GABA release in the basal ganglia; gates synaptic plasticity in the hippocampus. elifesciences.orgnih.gov
mGluR7 Hippocampus (CA1), Sensory neurons in the dorsal horn. nih.govfrontiersin.orgModulates glutamate release and LTP in the hippocampus. nih.gov
mGluR8 Hippocampus (Perforant path terminals, interneuron synapses), Olfactory bulb. nih.govhellobio.comRegulates neurotransmitter release at specific glutamatergic and GABAergic synapses. nih.gov

Development of Highly Selective AP4 Analogues for Therapeutic Targeting

The therapeutic potential of modulating group III mGluRs is significant, particularly for neurological disorders like Parkinson's disease. frontiersin.org However, the broad action of L-AP4 across multiple subtypes limits its clinical utility. wikipedia.org Consequently, a major research effort is directed towards designing and synthesizing novel analogues of AP4 with high selectivity for individual mGluR subtypes. nih.govnih.gov

The development of subtype-selective ligands is crucial for targeting specific pathological mechanisms while avoiding off-target effects. For example, positive allosteric modulators (PAMs) that enhance the activity of mGluR4 without directly activating the receptor are a promising strategy for Parkinson's disease. nih.govfrontiersin.org These PAMs, such as VU0155041, can fine-tune the receptor's response to endogenous glutamate, offering a more nuanced therapeutic approach. nih.govnih.gov The synthesis of new compounds, including stapled peptides and heterocyclic inhibitors, represents an expanding frontier in developing targeted therapies for a range of diseases. researchgate.netcam.ac.uknih.gov

CompoundTarget Receptor(s)ActivityResearch Focus
L-AP4 mGluR4, mGluR6, mGluR7, mGluR8. medchemexpress.comrndsystems.comGroup III Agonist. wikipedia.orgFoundational research tool for studying group III mGluR functions. wikipedia.org
(S)-3,4-DCPG mGluR8 > mGluR4/6. nih.govOrthosteric Agonist. nih.govTool for differentiating mGluR8 function from other group III subtypes.
VU0155041 mGluR4. nih.govnih.govPositive Allosteric Modulator (PAM). nih.govInvestigated for symptomatic treatment of Parkinson's disease. nih.govnih.gov
AMN082 mGluR7. nih.govAllosteric Agonist. nih.govUsed to explore the specific roles of mGluR7 in synaptic transmission and plasticity.
MAP4 Group III mGluRs. nih.govtocris.comOrthosteric Antagonist. nih.govUsed to block the effects of group III agonists like L-AP4. nih.govtocris.com

Exploration of AP4's Interaction with Novel Molecular Targets

While the primary targets of L-AP4 are group III mGluRs, future research aims to identify other potential molecular interactions that could contribute to its physiological effects. The signaling pathways initiated by mGluR activation are complex and involve interactions with numerous intracellular proteins. nih.gov

One area of exploration is the interplay between mGluRs and ion channels. Activation of group III mGluRs is known to inhibit N- and L-type calcium channels via a G-protein-dependent mechanism, which is a key step in reducing neurotransmitter release. nih.gov Furthermore, mGluRs can modulate the activity of G-protein-gated inwardly rectifying potassium (GIRK) channels. frontiersin.orgwikipedia.org These channels are activated by the Gβγ subunits released from G-proteins following GPCR activation, leading to neuronal hyperpolarization and inhibition. wikipedia.orgnih.gov Investigating the direct or indirect effects of L-AP4 on specific GIRK channel subtypes (e.g., GIRK1/2 in the brain) could reveal new mechanisms for its synaptic depressant effects. frontiersin.orgnih.gov

It is also important to distinguish the glutamate receptor agonist L-AP4 from the Adaptor Protein Complex 4 (AP-4), a completely different molecular entity that shares the same abbreviation. nih.govnih.gov The AP-4 complex is involved in intracellular protein trafficking from the trans-Golgi network and has been linked to neurological development and autophagy. nih.govnih.gov Misinterpretation can arise, and it is crucial for researchers to clearly differentiate between the signaling molecule and the protein complex in future studies.

Integration of AP4 Studies with Advanced Imaging and Optogenetic Techniques

The integration of advanced imaging and optogenetic techniques is set to revolutionize the study of AP4-sensitive pathways. These technologies allow researchers to visualize and control neural activity with unprecedented spatial and temporal precision, providing deeper insights into how L-AP4 and its analogues function within living circuits. nih.govmdpi.comharvard.edu

Advanced Imaging: Techniques like two-photon and confocal microscopy enable the longitudinal imaging of synaptic structures and neuronal activity in real-time. nih.gov Researchers can use these methods to observe how the application of an AP4 analogue alters synaptic spine dynamics, calcium signaling, or neurotransmitter release from specific terminals within a complex neural network. nih.gov This allows for a direct link to be drawn between receptor activation and its structural and functional consequences at the single-synapse level.

Optogenetics: Optogenetics uses light-sensitive proteins to control the activity of genetically defined populations of neurons. nih.govazooptics.com This powerful tool can be combined with pharmacological studies of L-AP4. For example, researchers could selectively activate a specific neural pathway (e.g., the corticostriatal pathway) with light and simultaneously record how L-AP4 or a subtype-selective analogue modulates the downstream effects. nih.gov This approach can precisely delineate the role of AP4-sensitive receptors within a specific, functionally-defined circuit, overcoming the limitations of electrical stimulation which can activate neurons and fibers of passage indiscriminately. harvard.eduazooptics.com

TechniqueApplication in AP4 ResearchPotential Insights
Two-Photon Microscopy Real-time imaging of synaptic plasticity and Ca2+ transients in deep brain tissue of living animals following AP4 analogue application. nih.govDirect visualization of how mGluR activation affects synaptic structure and function in specific circuits.
Confocal Microscopy High-resolution imaging of the subcellular localization of mGluR subtypes in relation to other synaptic proteins in cultured neurons or brain slices. nih.govPrecise mapping of where AP4-sensitive receptors are located on the neuron (e.g., presynaptic vs. postsynaptic, axon terminal vs. dendrite).
Optogenetics Light-based control of specific neuronal populations to study how AP4 modulates activity within a defined circuit (e.g., perforant path in the hippocampus). nih.govnih.govUnambiguous identification of the circuit-specific effects of AP4-sensitive receptor activation, separating them from network-wide effects.
Robotic Microscopy Automated, long-term tracking of individual neurons in vitro to quantify the effects of chronic exposure to AP4 analogues on neuronal health and morphology. nih.govUnderstanding the long-term consequences of modulating AP4-sensitive pathways on neuronal survival and degeneration.

Understanding the Endogenous Regulation of AP4-Sensitive Pathways

A final critical area of future research is to understand how AP4-sensitive pathways are regulated by the body's own (endogenous) molecules and mechanisms. While L-glutamate is the primary endogenous agonist for mGluRs, the system is subject to complex local regulation. nih.gov

Studies suggest that endogenous activation of group III mGluRs plays a continuous role in modulating synaptic transmission. nih.gov For instance, the application of a group III mGluR antagonist can increase the frequency of spontaneous GABA release onto GnRH neurons, implying that these receptors are tonically activated by ambient glutamate. nih.gov Future research will likely focus on identifying the specific conditions under which endogenous glutamate levels rise sufficiently to activate these high-affinity presynaptic receptors. This could involve investigating activity-dependent glutamate spillover from the synaptic cleft or release from glial cells. Understanding this endogenous regulation is key to appreciating the physiological role of AP4-sensitive receptors in maintaining synaptic homeostasis and how this balance is disrupted in disease states.

Q & A

Q. What is the primary mechanism of action of AP4 in retinal signaling?

AP4 selectively blocks the ON pathway in retinal bipolar cells by acting as a glutamate analog. It mimics the endogenous photoreceptor transmitter, binding to metabotropic glutamate receptor 6 (mGluR6) on ON bipolar cells, thereby suppressing their light-evoked responses. This mechanism was established using intracellular electrophysiological recordings in mud-puppy (Necturus maculosus) retina preparations, where AP4 abolished ON bipolar cell activity while sparing OFF pathway responses .

Q. How should AP4 be handled and stored to ensure experimental safety?

AP4 is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicity (STOT SE, Category 3). Key precautions include:

  • Using personal protective equipment (gloves, goggles) during handling.
  • Storing in a cool, dry place away from incompatible materials (e.g., strong acids/oxidizers).
  • Immediate flushing with water for eye/skin exposure and seeking medical attention .

Q. What experimental models are suitable for studying AP4's effects on retinal pathways?

The mud-puppy (Necturus maculosus) retina-eyecup preparation is a classic model for intracellular recordings of ON/OFF bipolar cell responses. Mammalian models (e.g., rat, cat) are also used to validate AP4's role in mGluR6-mediated signaling. Ensure perfusion systems maintain physiological conditions (e.g., pH 7.4, temperature ~25°C) .

Advanced Research Questions

Q. How does AP4 compare to other glutamate analogs (e.g., AP5, AP7) in receptor specificity?

AP4 selectively targets mGluR6 with minimal cross-reactivity to ionotropic glutamate receptors (e.g., NMDA or AMPA receptors). In contrast, AP5 (2-amino-5-phosphonopentanoic acid) antagonizes NMDA receptors. Methodologically, use competitive binding assays (e.g., radiolabeled glutamate displacement) and electrophysiological validation in isolated bipolar cells to confirm specificity .

Q. What are the implications of enantiomeric differences between DL-AP4 and L-AP4?

L-AP4 (CAS 23052-81-5) is the biologically active enantiomer, with an IC₅₀ of ~66 μM for glutamate binding inhibition in rod bipolar cells. This compound (racemic mixture) may require higher concentrations to achieve equivalent effects. Use chiral chromatography or enantiomerically pure suppliers to avoid confounding results .

Q. How can contradictory data on AP4's effects across species be resolved?

Discrepancies arise from interspecies variation in mGluR6 expression or experimental conditions (e.g., perfusion rate, drug concentration). To address this:

  • Standardize AP4 concentrations (e.g., 50–100 μM for mud-puppy, 100–200 μM for mammalian retinas).
  • Include controls for receptor expression (e.g., immunohistochemistry for mGluR6).
  • Compare results across multiple models (e.g., Necturus, rat, primate) .

Q. What methodological optimizations are critical for studying AP4 in neurodegenerative disease models?

In Alzheimer’s research, AP4 is used to probe glutamate dysregulation. Key steps include:

  • Validating blood-brain barrier penetration via HPLC-MS.
  • Co-administering AP4 with other glutamatergic modulators (e.g., NMDA antagonists) to isolate mGluR6 effects.
  • Monitoring oscillatory potentials (OPs) in electroretinograms (ERGs) as a functional readout .

Data Analysis and Interpretation

Q. How should researchers interpret partial blockade of ON bipolar cell responses by AP4?

Incomplete blockade may indicate:

  • Suboptimal drug concentration (validate with dose-response curves).
  • Contribution of non-mGluR6 pathways (e.g., AMPA receptors in some bipolar cells).
  • Use pharmacological antagonists (e.g., LY341495 for mGluR6) to confirm target specificity .

Q. What statistical approaches are recommended for AP4-related electrophysiological data?

  • Use unpaired t-tests or one-way ANOVA to compare experimental vs. control groups (e.g., AP4-treated vs. untreated retinal slices).
  • Normalize responses to baseline activity (e.g., % change in spike rate).
  • Report mean ± SEM and significance thresholds (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-AP4
Reactant of Route 2
DL-AP4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。